![molecular formula C24H21N3O5S B2494241 (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethoxyphenyl)chromene-3-carboxamide CAS No. 866342-38-3](/img/structure/B2494241.png)
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethoxyphenyl)chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related chromene compounds often involves multicomponent reactions that allow for the efficient combination of multiple reactants into complex products under catalytic conditions. For example, an eco-friendly procedure for the synthesis of pyrano[3,2-c]chromene derivatives utilizes a one-pot three-component condensation, highlighting the versatility and functionality of chromene derivatives in organic synthesis (Jadhav et al., 2018)(Jadhav et al., 2018).
Molecular Structure Analysis
Chromene derivatives exhibit varied molecular structures, often influenced by the nature of substitutions on the chromene ring. Crystal structure analyses reveal that molecules such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide show anti-rotamer conformation around the C-N bond, indicating the impact of substituents on the overall molecular conformation (Reis et al., 2013)(Reis et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of chromene derivatives allows for the formation of a wide array of structurally diverse compounds. For instance, reactions involving β-enamino esters of benzo[f]chromene lead to the synthesis of isolated and fused benzo[f]chromene derivatives, showcasing the compound's versatility in organic synthesis (El-Rady & El-Azab, 2012)(El-Rady & El-Azab, 2012).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility and melting points, are crucial for their applications. These properties are often determined by the nature of substituents on the chromene core. Studies on various chromene derivatives provide insights into how modifications affect physical properties, although specific data on "(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethoxyphenyl)chromene-3-carboxamide" would require targeted research.
Chemical Properties Analysis
Chromene derivatives display a range of chemical properties, including fluorescence and antimicrobial activity. For example, some chromene compounds have shown significant antimicrobial results, underlining the potential of chromene derivatives in developing new antimicrobial agents (Radwan et al., 2020)(Radwan et al., 2020). These properties are influenced by the chromene core and the attached functional groups, suggesting that "this compound" may also possess unique chemical properties worthy of exploration.
properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-2-31-19-14-12-18(13-15-19)25-23(28)21-16-17-8-6-7-11-22(17)32-24(21)26-27-33(29,30)20-9-4-3-5-10-20/h3-16,27H,2H2,1H3,(H,25,28)/b26-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDXGRWCHTGNW-LCUIJRPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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